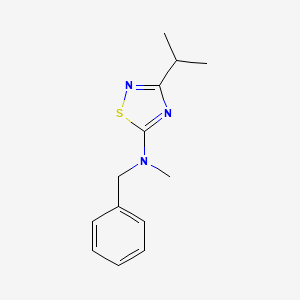

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Potential

Benzylthiadiazole has demonstrated promising anticancer activity. Researchers have explored its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it interacts with key cellular pathways, including PI3K/Akt/mTOR and MAPK, leading to tumor suppression .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. Its mode of action involves disrupting cell membranes and inhibiting essential enzymes. Benzylthiadiazole derivatives have been investigated as potential antibiotics and antifungal agents .

Anti-inflammatory Effects

Studies suggest that Benzylthiadiazole possesses anti-inflammatory properties. It modulates cytokine production, suppresses NF-κB signaling, and reduces inflammatory mediators. These findings open avenues for developing novel anti-inflammatory drugs .

Neuroprotective Applications

Benzylthiadiazole shows promise in neuroprotection. It enhances neuronal survival, attenuates oxidative stress, and promotes neurite outgrowth. Researchers are exploring its potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agrochemical Uses

In agriculture, Benzylthiadiazole acts as an inducer of plant defense mechanisms. It activates systemic acquired resistance (SAR) pathways, enhancing plant immunity against pathogens. Farmers use it to protect crops from diseases and pests .

Organic Electronics

The compound’s electron-donating properties make it valuable in organic electronics. Researchers have incorporated Benzylthiadiazole into organic semiconductors for applications like organic photovoltaics (solar cells) and organic field-effect transistors (OFETs) .

特性

IUPAC Name |

N-benzyl-N-methyl-3-propan-2-yl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-10(2)12-14-13(17-15-12)16(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILHMXRDLBBJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine](/img/structure/B6445761.png)

![1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine](/img/structure/B6445773.png)

![2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445780.png)

![4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445794.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445809.png)

![4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6445813.png)

![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6445826.png)

![6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445827.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445834.png)

![1-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B6445841.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445851.png)

![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)